4,5-diethyl-1H-imidazole
Overview
Description
“4,5-diethyl-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms . The molecular formula of “4,5-diethyl-1H-imidazole” is C9H12N2O4, with an average mass of 212.203 Da .
Molecular Structure Analysis
The molecular structure of “4,5-diethyl-1H-imidazole” involves a five-membered ring with two nitrogen atoms . The exact structure would depend on the position and orientation of the ethyl groups attached to the imidazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-diethyl-1H-imidazole” would depend on its specific structure. The compound has a molecular formula of C9H12N2O4 and an average mass of 212.203 Da . Other properties such as solubility, melting point, boiling point, etc., are not specified in the sources.Scientific Research Applications
Corrosion Inhibition
A study by Prashanth et al. (2021) explored the use of imidazole derivatives, including 4,5-diethyl-1H-imidazole, as corrosion inhibitors. The research demonstrated that these compounds are effective in protecting mild steel in acidic solutions, offering high corrosion inhibition efficiency. The study highlighted the importance of specific functional groups in enhancing this effect. The method used for synthesizing these imidazole derivatives was also noted for its safety, efficiency, and eco-friendliness (Prashanth et al., 2021).
Antibacterial Activity
Ramos et al. (2020) synthesized 2,4,5-tri(hetero)arylimidazole derivatives and evaluated their antibacterial properties. Their study found that these compounds, which include structures similar to 4,5-diethyl-1H-imidazole, showed potential in inhibiting the proliferation of Staphylococcus aureus, suggesting their viability as antibacterial agents (Ramos et al., 2020).
Synthesis and Biological Profiles
Rossi et al. (2018) reviewed the synthesis and biological profiles of 4,5-diaryl-1H-imidazoles, a category that includes 4,5-diethyl-1H-imidazole. Their comprehensive study revealed that these compounds possess significant pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antinociceptive effects. The research also highlighted their potential in treating diseases like Alzheimer’s and atherosclerosis (Rossi et al., 2018).
Potential Antibacterial Agents
Antolini et al. (1999) investigated analogues of 4,5-diethyl-1H-imidazole for their antibacterial properties. Their research focused on compounds with specific structural features necessary for activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of these compounds as novel antibacterial agents (Antolini et al., 1999).
properties
IUPAC Name |
4,5-diethyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-6-7(4-2)9-5-8-6/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBRSAKTEQFDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503700 | |
Record name | 4,5-Diethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diethyl-1H-imidazole | |
CAS RN |
73673-27-5 | |
Record name | 4,5-Diethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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